molecular formula C16H16O3 B8503603 3'-Ethoxy-2-phenoxyacetophenone CAS No. 219706-49-7

3'-Ethoxy-2-phenoxyacetophenone

Cat. No. B8503603
M. Wt: 256.30 g/mol
InChI Key: VEWVSYJLXOQMEG-UHFFFAOYSA-N
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Patent
US06291485B1

Procedure details

A mixture of 2-bromo-3′-ethoxyacetophenone (2.4 g, 10 m mol), phenol (1.0 g, 10.6 m mol), potassium carbonate (2.0 g, 14.5 m mol) and acetone (30 ml) was heated under reflux for 6 hours. After insoluble matter was filtered off, the solvent was distilled off under reduced pressure. The residue was dissolved in chloroform (40 ml), washed with water (2×20 ml), and dried. Thereafter, the solvent was distilled off under reduced pressure. The resulting residue was subjected to chromatography on silica gel (50 g) using chloroform. Thus, the desired compound (1.94 g, 75%) was obtained as an oily material.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH2:12][CH3:13])[CH:6]=1)=[O:4].[C:14]1([OH:20])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:12]([O:11][C:7]1[CH:6]=[C:5]([C:3](=[O:4])[CH2:2][O:20][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:10]=[CH:9][CH:8]=1)[CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=CC=C1)OCC
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
After insoluble matter was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform (40 ml)
WASH
Type
WASH
Details
washed with water (2×20 ml)
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1)C(COC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.94 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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